N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
Overview
Description
N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide is a useful research compound. Its molecular formula is C27H25N5O4 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.19065430 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide typically involves a multi-step reaction starting from readily available precursors. Initially, 5-nitro-2-(1-piperidinyl)benzaldehyde is condensed with 2-(9-oxo-10(9H)-acridinyl)acetohydrazide under controlled conditions, using an appropriate solvent and catalyst, often at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: : Industrially, this compound can be synthesized using similar methods but scaled up with optimizations for higher yields and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency across batches.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions, including:
Oxidation: : Can be oxidized under specific conditions to form higher nitro derivatives.
Reduction: : The nitro group can be selectively reduced to an amine group under hydrogenation conditions.
Substitution: : Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzylidene ring.
Common Reagents and Conditions: : Typical reagents include hydrogenation catalysts for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation.
Major Products: : Depending on the reaction, the products can vary from amine derivatives to various substituted analogs, each retaining the core acridinyl structure but with modified functional groups.
Scientific Research Applications: N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Potential use as a biochemical probe due to its reactive functional groups.
Medicine: : Investigated for its potential pharmacological properties, such as anti-cancer or antimicrobial activity.
Industry: : Employed in the production of specialized materials with unique chemical properties.
Mechanism of Action: The compound exerts its effects through a combination of its structural features:
Molecular Targets and Pathways: : Targets specific enzymes or receptors in biological systems, often interacting through the nitro or acridinyl groups. These interactions can modulate biochemical pathways, leading to the compound's observed effects.
Comparison with Similar Compounds: Compared to other compounds with similar structures:
Uniqueness: : The presence of both nitro and acridinyl groups in the same molecule is relatively unique, providing a dual-functional approach in its applications.
List of Similar Compounds: : Similar compounds include those with either the acridinyl or nitrobenzylidene structures, such as acridone derivatives or nitrobenzylidene hydrazones, but lacking the combined functionality present in this compound.
There you have it, a deep dive into this compound! What next?
Properties
IUPAC Name |
N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c33-26(18-31-24-10-4-2-8-21(24)27(34)22-9-3-5-11-25(22)31)29-28-17-19-16-20(32(35)36)12-13-23(19)30-14-6-1-7-15-30/h2-5,8-13,16-17H,1,6-7,14-15,18H2,(H,29,33)/b28-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGBYKAHHPGOAN-OGLMXYFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.